N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Overview
Description
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety. The compound also features a dimethoxy-nitrophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(tert-butyl)aniline and 4,5-dimethoxy-2-nitrobenzaldehyde as the primary starting materials.
Formation of Intermediate: The first step involves the condensation of 4-(tert-butyl)aniline with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Corresponding nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and dimethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-Butyl)phenyl)-3-(4-methoxyphenyl)acrylamide
- N-(4-(tert-Butyl)phenyl)-3-(4-nitrophenyl)acrylamide
- N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxyphenyl)acrylamide
Uniqueness
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is unique due to the presence of both the dimethoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tert-butyl group also enhances its stability and lipophilicity, which can be advantageous in certain research and industrial contexts.
Properties
IUPAC Name |
(E)-N-(4-tert-butylphenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDCDVNICRSBM-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307952-84-7 | |
Record name | N-(4-TERT-BUTYLPHENYL)-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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